7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of the cyclohexylmethoxy group, and the addition of the difluoro-oxooctyl side chain. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for treating diseases or conditions.
Industry: Utilizing its unique chemical properties in the development of new materials or products.
Mechanism of Action
The mechanism of action for “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclopentyl derivatives with different substituents or other difluoro-oxooctyl compounds. Examples could be:
- “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)pentanoic Acid”
- “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)hexanoic Acid”
Uniqueness
The uniqueness of “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H44F2O5 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C27H44F2O5/c1-2-3-17-27(28,29)25(31)16-15-22-21(13-9-4-5-10-14-26(32)33)23(30)18-24(22)34-19-20-11-7-6-8-12-20/h20-22,24H,2-19H2,1H3,(H,32,33)/t21-,22-,24-/m1/s1 |
InChI Key |
NXMAGRRDZBVVAU-CQOQZXRMSA-N |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OCC2CCCCC2)(F)F |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OCC2CCCCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.